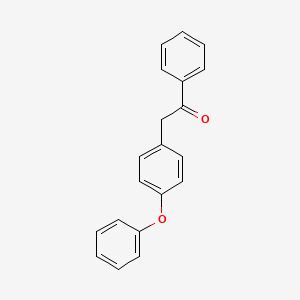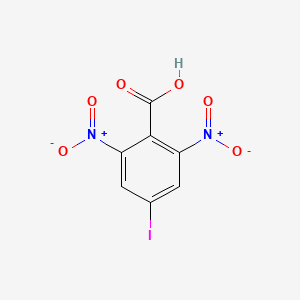
2-(Toluene-4-sulfonyl)-propionic acid hydrazide
Vue d'ensemble
Description
“2-(Toluene-4-sulfonyl)-propionic acid hydrazide” is a compound that involves a sulfonyl hydrazide group . A common sulfonyl hydrazide is p-toluenesulfonyl hydrazide, which is a white air-stable solid . They are widely used as organic reagents .
Chemical Reactions Analysis
Sulfonyl hydrazides like p-toluenesulfonyl hydrazide are used to generate toluenesulfonyl hydrazones . When these hydrazones are derived from ketones, they participate in reactions such as the Shapiro reaction and the Eschenmoser–Tanabe fragmentation .Applications De Recherche Scientifique
Fluorescent Labeling of Fatty Acids
This compound has been utilized as a novel fluorescent labeling reagent, particularly in the sensitive determination of free fatty acids in biological samples like ginkgo nut and ginkgo leaf. The labeled fatty acids can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection, offering high sensitivity and excellent repeatability .
Synthesis of Sulfonate Esters
In organic synthesis, 2-(Toluene-4-sulfonyl)-propionic acid hydrazide can be involved in the sulfonylation process to create sulfonate esters. These esters are valuable intermediates in various chemical reactions and can be used to modify the properties of other compounds .
Biological Membrane Studies
Due to its role in the synthesis of sulfonate esters, this compound can be used to study the structure and function of biological membranes. Sulfonate esters can mimic certain aspects of membrane lipids, providing insights into membrane dynamics and interactions .
Therapeutic Research
The compound’s derivatives have been linked to therapeutic actions for diseases such as alcoholic liver injury, intraparenchymal hemorrhage, metabolic syndrome, and insulin resistance syndrome. This makes it a valuable tool in the development of therapeutic agents .
Food Industry Applications
In the food industry, the analysis of fatty acid content is crucial2-(Toluene-4-sulfonyl)-propionic acid hydrazide can be used to label and quantify fatty acids in various food products, ensuring quality control and nutritional analysis .
Environmental Analysis
The compound can be applied in environmental analysis to detect and quantify fatty acids in environmental samples. This is important for monitoring pollution and understanding the impact of fatty acids on ecosystems .
Material Science
In material science, the compound can be used to modify the surface properties of materials. By creating sulfonate esters, scientists can alter hydrophobicity, adhesion, and other surface characteristics important in material design .
Analytical Method Development
The compound’s ability to act as a fluorescent label aids in the development of new analytical methods. These methods can be more sensitive and selective than existing techniques, improving the detection of various analytes .
Mécanisme D'action
Target of Action
Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.
Mode of Action
It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .
Biochemical Pathways
A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .
Pharmacokinetics
The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.
Result of Action
The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar applications in biochemical research.
Action Environment
The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar stability characteristics.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXMNXIZLQNXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377833 | |
| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
CAS RN |
86147-33-3 | |
| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)


![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)



![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)